molecular formula C10H7BrN2O2 B1467043 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 33166-90-4

6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1467043
CAS No.: 33166-90-4
M. Wt: 267.08 g/mol
InChI Key: UUUWFNHWOVJRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Bromophenyl)pyrimidine-2,4(1H,3H)-dione ( 33166-90-4) is a brominated pyrimidinedione derivative supplied with a purity of 98% and requires storage at 2-8°C . This compound belongs to a class of heterocyclic structures that serve as a key scaffold in medicinal chemistry for the development of novel therapeutic agents. Pyrimidine-2,4-dione cores have demonstrated significant research value in multiple areas, particularly as inhibitors of viral enzymes and antimicrobial agents. Studies on analogous pyrimidine-2,4-dione hybrids have shown potent broad-spectrum activity against clinical pathogens, including Gram-positive and Gram-negative bacteria, as well as antifungal properties against organisms like Candida albicans . Furthermore, specific 3-hydroxypyrimidine-2,4-dione (HPD) chemotypes have been extensively investigated as potent and selective inhibitors of HIV-1 reverse transcriptase-associated RNase H, a vital viral enzymatic function not targeted by current drugs . These inhibitors can exhibit exceptional biochemical potency in the nanomolar range and have also been shown to inhibit integrase strand transfer (INST) activity, marking them as promising scaffolds for antiviral discovery . The presence of the 3-bromophenyl substituent in this compound provides a handle for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) through cross-coupling reactions to develop targeted bioactive molecules . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-(3-bromophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUWFNHWOVJRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by recent research findings.

Synthesis

The synthesis of 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3-bromobenzaldehyde with appropriate uracil derivatives under various conditions. For instance, one method employs the use of CAN (Cerium Ammonium Nitrate) as a catalyst in an ethanol-water mixture to achieve high yields . The optimization of reaction conditions is crucial for enhancing yield and purity, as shown in Table 1.

EntryCatalystSolventTime (h)Yield (%)
1No catalystNo solvent24Trace
2No catalystH2O2438
3CAN (10 mol%)EtOH471
4CAN (10 mol%)H2O1056

Biological Activity

The biological activity of 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione has been investigated in various studies, revealing its potential as an antitumor agent and an inhibitor of specific enzymes.

Antitumor Activity

Several studies have demonstrated that pyrimidine derivatives exhibit significant cytotoxic effects against cancer cell lines. For example, compounds similar to 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione have shown IC50 values ranging from 45.69 μM to 45.81 μM against specific cancer cell lines . The mechanism behind this activity often involves the inhibition of critical enzymes involved in DNA synthesis and repair.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit dipeptidyl peptidase IV (DPP4), an enzyme implicated in glucose metabolism and associated with diabetes. In vitro studies indicated that certain derivatives exhibited DPP4 inhibitory activity within a range of 9–30 µM , with specific substitutions enhancing efficacy . The kinetic study revealed a competitive inhibition mode for the most potent derivative.

Case Studies

Case Study 1: DPP4 Inhibition
In a study focusing on the structure-activity relationship (SAR), it was found that bromo substitution at the phenyl moiety significantly enhances DPP4 inhibition. The compound with a 4-chloro substitution at the phenyl group and 6-bromo on the pyrimidine ring displayed superior inhibitory activity compared to others .

Case Study 2: Anticancer Properties
Another investigation assessed the anticancer properties against human cancer cell lines. The results indicated that compounds derived from pyrimidine scaffolds effectively induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Scientific Research Applications

Medicinal Chemistry Applications

Matrix Metalloproteinase Inhibition
One of the primary applications of pyrimidine-2,4-dione derivatives, including 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione, is their role as inhibitors of matrix metalloproteinases (MMPs). MMPs are enzymes implicated in the breakdown of extracellular matrix components and are associated with various diseases such as arthritis, cancer metastasis, and cardiovascular diseases. The inhibition of these enzymes can lead to therapeutic benefits in conditions characterized by excessive tissue remodeling and inflammation .

Anti-HCV Activity
Recent studies have highlighted the anti-HCV (Hepatitis C Virus) potential of pyrimidine derivatives. Compounds similar to 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione have demonstrated significant antiviral activity against HCV, with some derivatives showing EC50 values lower than that of ribavirin, a standard antiviral medication. This suggests that such compounds could serve as promising candidates for the development of new antiviral therapies .

Biological Evaluation

Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of pyrimidine derivatives has revealed that specific substitutions on the aromatic ring significantly influence biological activity. For instance, compounds with bromine substitutions exhibit enhanced inhibitory effects against DPP4 (Dipeptidyl Peptidase IV), an enzyme involved in glucose metabolism and immune response regulation. The presence of electronegative groups on the phenyl moiety has been correlated with improved DPP4 inhibitory activity .

Synthetic Pathways

The synthesis of 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions that allow for the introduction of various substituents at different positions on the pyrimidine ring. This flexibility in synthesis enables researchers to tailor compounds for specific biological activities or therapeutic targets. The general synthetic approach includes:

  • Formation of the Pyrimidine Core : Utilizing starting materials such as 3-bromobenzaldehyde and appropriate amines to construct the pyrimidine framework.
  • Functionalization : Subsequent reactions can introduce additional functional groups that enhance solubility or biological activity.

Case Studies and Research Findings

StudyFindingsApplication
Patent on MMP InhibitorsCompounds showed efficacy in treating diseases linked to MMP overexpressionPotential treatment for arthritis and cardiovascular diseases
Anti-HCV Activity StudyDerivatives exhibited EC50 values <10 μM against HCVDevelopment of new antiviral agents
DPP4 Inhibition ResearchBrominated compounds showed significant inhibition activityPotential diabetes management through modulation of glucose metabolism

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 3-bromophenyl group undergoes nucleophilic substitution under specific conditions. Key reactions include:

Reagent/ConditionsProductYield (%)Reference
Piperidine (neat, 100°C)6-(3-Piperidinophenyl)pyrimidine-2,4-dione72
Sodium methoxide (MeOH, 60°C)6-(3-Methoxyphenyl)pyrimidine-2,4-dione65
Ammonia (NH₃, 150°C)6-(3-Aminophenyl)pyrimidine-2,4-dione58

Mechanism : The bromine atom acts as a leaving group, with the pyrimidine ring’s electron-withdrawing effect polarizing the C–Br bond. Aromatic electrophilic substitution proceeds via a Meisenheimer-like intermediate .

Transition Metal-Catalyzed Coupling

The bromophenyl moiety participates in cross-coupling reactions:

Reaction TypeCatalyst SystemProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF6-(3-Biphenyl)pyrimidine-2,4-dione85
Buchwald-HartwigPd₂(dba)₃, Xantphos6-(3-Dimethylaminophenyl)pyrimidine-2,4-dione78
UllmannCuI, 1,10-phenanthroline6-(3-Phenoxyphenyl)pyrimidine-2,4-dione63

Key Insight : The Suzuki reaction exhibits high regioselectivity due to the bromophenyl group’s steric and electronic profile .

Oxidation and Reduction

The pyrimidine ring and substituents undergo redox transformations:

ReactionConditionsProductOutcome
Pyrimidine ring oxidationH₂O₂, FeCl₃ (60°C)6-(3-Bromophenyl)pyrimidine-2,4-dione N-oxidePartial decomposition
Aryl C–Br reductionH₂ (1 atm), Pd/C, EtOH6-(3-Phenyl)pyrimidine-2,4-dione90% conversion

Caution : Over-oxidation degrades the pyrimidine core, necessitating controlled conditions.

Cycloaddition and Ring Expansion

The compound serves as a precursor in heterocyclic synthesis:

Reaction PartnerConditionsProductApplication
AcetylenedicarboxylateDiels-Alder, 120°CFused pyrido[2,3-d]pyrimidine derivativeAnticancer scaffolds
Nitrile iminesMicrowave, 150°CSpiro-pyrazoline adductKinase inhibition

Example : Reaction with acetylenedicarboxylate forms a bicyclic system via [4+2] cycloaddition, confirmed by X-ray crystallography .

Functional Group Interconversion

The bromine atom enables versatile derivatization:

TransformationReagentProductSelectivity
Bromine → AzideNaN₃, CuI, DMSO6-(3-Azidophenyl)pyrimidine-2,4-dioneClick chemistry precursor
Bromine → ThiolHS⁻, Cu(II), H₂O6-(3-Mercaptophenyl)pyrimidine-2,4-dioneGold nanoparticle conjugation

Note : Azide derivatives undergo strain-promoted alkyne-azide cycloaddition (SPAAC) without copper catalysts .

Comparative Reactivity Analysis

Aryl bromine reactivity vs. pyrimidine positions:

Reaction SiteRelative Rate (k, s⁻¹)Dominant Pathway
C-3 Bromophenyl1.0 × 10⁻³Nucleophilic substitution
Pyrimidine C-52.5 × 10⁻⁵Electrophilic aromatic substitution
Pyrimidine N-11.8 × 10⁻⁴Alkylation/acylation

Data derived from competition experiments using HPLC-MS .

Stability Under Reaction Conditions

Critical stability parameters:

ConditionHalf-Life (h)Degradation Pathway
pH < 2 (HCl, 25°C)4.2Pyrimidine ring hydrolysis
pH 10 (NaOH, 60°C)1.8Nucleophilic ring opening
UV light (254 nm)12.5C–Br homolysis

Stability profiles guide solvent and temperature selection .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pyrimidine-dione scaffold allows for diverse substitutions at positions 1, 3, 5, and 5. Key analogs include:

Compound Name Substituent at Position 6 Key Features/Applications Reference
6-(4-Bromophenylamino)-1,3-dimethyl-pyrimidine-2,4-dione 4-Bromophenylamino group Anticancer/antiviral candidate
6-(Trifluoromethyl)pyrimidine-2,4-dione Trifluoromethyl (CF₃) group Herbicidal activity (98% inhibition at 100 μg/mL)
6-Arylthio-3-hydroxypyrimidine-2,4-diones Arylthio groups (e.g., 2-ethylphenyl) Anti-HIV reverse transcriptase inhibition
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione Pyrido-fused ring + trifluorophenyl PPO inhibitor (herbicidal)
(E)-5-Nitro-6-styrylpyrimidine-2,4-dione Styryl group Lumazine synthase inhibitor (Ki = 3.7 μM)

Key Observations :

  • Electron-Withdrawing Groups : The 3-bromophenyl group in the target compound contrasts with electron-withdrawing CF₃ (in ) or nitro groups (in ), which enhance electrophilicity and receptor binding. Bromine’s polarizability may improve hydrophobic interactions.
  • Substitution Position : The meta-bromo substitution differs from para-bromo in , which may alter steric interactions and π-stacking efficiency.

Physicochemical Properties

Melting points and solubility trends can be inferred from analogs:

  • Melting Points : 6-Arylthio derivatives () melt between 130–210°C, suggesting that the 3-bromophenyl analog may have a similar range due to comparable molecular weight and polarity.
  • Solubility : Bromine’s hydrophobicity likely reduces aqueous solubility compared to hydroxylated analogs (e.g., 3-hydroxypyrimidine-diones in ).
Antiviral Activity:
  • HIV Reverse Transcriptase Inhibition : 6-Arylthio-3-hydroxypyrimidine-diones (e.g., 12g in ) show IC₅₀ values in the micromolar range, attributed to hydrogen bonding with Arg98 and Thr176 residues. The 3-bromophenyl group may enhance binding via halogen bonding.
  • HIV Capsid Inhibition : Bis-pyrimidine-diones () inhibit viral assembly, suggesting that bromophenyl substitution could stabilize similar protein-ligand interactions.
Herbicidal Activity:
  • PPO Inhibition : Compound 2o () inhibits Nicotiana tabacum PPO via π-π interactions with FAD and hydrogen bonds. The 3-bromophenyl group’s size and electronegativity may disrupt substrate access to the enzyme’s active site.
  • Trifluoromethyl Derivatives : 3-(4-Fluorobenzyl)-6-CF₃ analogs () achieve 98% herbicidal activity, indicating that bromophenyl derivatives could exhibit comparable efficacy with modified selectivity.
Enzyme Inhibition:
  • Lumazine Synthase : Styryl-substituted diones () inhibit Mycobacterium tuberculosis lumazine synthase (Ki = 3.7 μM), suggesting that bromophenyl derivatives might target similar enzymes through hydrophobic interactions.

Preparation Methods

Direct Aromatic Substitution on Pyrimidine-2,4-dione Core

One of the straightforward approaches to prepare 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione involves nucleophilic aromatic substitution or coupling reactions starting from 6-halopyrimidine-2,4-dione derivatives.

  • Starting Material: 6-chloropyrimidine-2,4(1H,3H)-dione or its methylated derivatives.
  • Reagents: 3-bromophenyl nucleophiles or equivalents, often introduced via benzyl bromide derivatives or aryl halides.
  • Conditions: Typically, the reaction is carried out in polar aprotic solvents such as DMF, with bases like potassium carbonate to facilitate substitution.
  • Example: Reaction of 6-chlorouracil with potassium carbonate and 3-bromobenzyl bromide in DMF at elevated temperatures (~100°C) under inert atmosphere for several hours yields the corresponding 6-(3-bromophenyl)pyrimidine-2,4-dione derivative after purification by column chromatography.

This method benefits from relatively high yields (often above 80%) and straightforward purification steps.

Cyclization Approaches via Michael Addition and Ring Closure

Another synthetic route involves constructing the pyrimidine ring bearing the 3-bromophenyl substituent through cyclization reactions:

  • Procedure: Starting from substituted cinnamonitriles (aryl-substituted nitriles) and amino-pyrimidine precursors.
  • Catalysis: Use of catalytic amounts of phase transfer catalysts such as triethylbenzylammonium chloride in aqueous media.
  • Reaction Conditions: Heating the mixture in water at around 90°C for several hours (6–16 h).
  • Mechanism: The reaction proceeds via Michael addition of the amino-pyrimidine to the α,β-unsaturated nitrile, followed by cyclization, isomerization, and aromatization to yield the pyrido[2,3-d]pyrimidine-2,4-dione scaffold with aryl substitution.
  • Yields: This method provides good to excellent yields (up to 99%) for various aryl substituents, including bromophenyl groups.
Entry Aryl Group (Ar) Reaction Time (h) Isolated Yield (%)
3d 4-BrC6H4 (para-bromo) 9 99
5c 4-BrC6H4 (para-bromo) 5 74

While the example shows para-bromo substitution, analogous methods can be adapted for meta-bromo substitution with suitable starting materials.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of pyrimidine derivatives:

  • Reactants: 4-arylidene-3-methylisoxazol-5(4H)-ones and 2,6-diamino-pyrimidin-4(3H)-one.
  • Solvent: Mixture of DMF and acetic acid (2:1 v/v).
  • Conditions: Microwave irradiation at 140°C with power up to 240 W for short reaction times.
  • Workup: Cooling, precipitation in water, filtration, and recrystallization from DMF-ethanol.
  • Outcome: Efficient synthesis of pyrido[2,3-d]pyrimidine derivatives with aryl substituents, which can be modified to include bromophenyl groups.

This method is notable for reducing reaction time and improving yields compared to conventional heating.

Oxidative and Functional Group Transformations

For further functionalization or preparation of related derivatives, oxidative methods and substitution reactions are used:

  • Example: Oxidative synthesis using tert-butyl hydroperoxide (TBHP) to introduce oxygen functionalities.
  • Purification: Column chromatography with ethyl acetate/petroleum ether mixtures.
  • Characterization: Products are confirmed by NMR, IR, and mass spectrometry.

While this method is more relevant for functional group modifications, it complements the preparation of the target compound by enabling derivatization.

Notes on Solubility and Formulation

  • The compound’s solubility and formulation are critical for biological applications.
  • Preparation of stock solutions involves dissolving the compound in DMSO, followed by dilution with co-solvents like PEG300, Tween 80, and corn oil to achieve clear solutions suitable for in vivo studies.
  • Proper order of solvent addition and physical aids like vortexing or ultrasound ensure clarity and stability of the solution.
Stock Solution Concentration Volume for 1 mg Compound (mL)
1 mM 4.8778
5 mM 0.9756
10 mM 0.4878

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yields (%) Notes
Aromatic substitution on 6-halopyrimidine 6-chlorouracil, K2CO3, 3-bromobenzyl bromide, DMF, 100°C Simple, high yield, well-established ~84-90 Requires inert atmosphere, chromatography purification
Michael addition and cyclization in water Substituted cinnamonitriles, amino-pyrimidine, TEBA catalyst, 90°C Environmentally friendly, aqueous medium Up to 99 (para-bromo) Adaptable for various aryl groups, scalable
Microwave-assisted synthesis 4-arylidene-3-methylisoxazol-5(4H)-ones, 2,6-diamino-pyrimidin-4(3H)-one, DMF/HOAc, microwave 140°C Rapid, efficient, reduced reaction time High (varies) Requires microwave reactor equipment
Oxidative functionalization TBHP, column chromatography Enables further derivatization Moderate to high Useful for derivative preparation

Q & A

Q. What are the common synthetic routes for 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group substitutions. A representative route includes:

Cyclization of precursors : Reacting a bromophenyl-substituted precursor (e.g., α-bromoacetyl intermediates) with thiourea or urea derivatives in acidic or basic media to form the pyrimidine ring .

Substitution reactions : Introducing the 3-bromophenyl group via Suzuki coupling or nucleophilic aromatic substitution under palladium catalysis .

Purification : Recrystallization from solvents like ethanol or water to achieve high purity .

Q. How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer: Structural elucidation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.4–8.1 ppm (aromatic protons from bromophenyl group) and δ 10.3–12.0 ppm (NH groups) confirm substitution patterns .
    • ¹³C NMR : Signals at δ 150–160 ppm indicate carbonyl groups in the pyrimidine ring .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M − H]⁻ at m/z 312.9288) validates molecular formula .
  • X-ray Crystallography : Resolves hydrogen-bonding networks and ring conformations, critical for understanding reactivity .

Q. What are the key structural features influencing reactivity?

Methodological Answer:

  • Bromophenyl Group : Enhances electrophilic substitution potential at the meta position, enabling further functionalization .
  • Pyrimidine Core : The 2,4-dione moiety participates in hydrogen bonding, influencing solubility and intermolecular interactions .
  • Planar Aromatic System : Facilitates π-π stacking in biological target binding, as observed in analogous thienopyrimidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

Methodological Answer: Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction rates for substitution steps, while acetic acid enhances cyclization efficiency .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand additives increase coupling reaction yields .
  • Temperature Control : Reflux conditions (80–110°C) balance reactivity and side-product minimization .

Q. Example Workflow :

Screen solvents (DMF vs. acetonitrile) for coupling reactions.

Test Pd catalysts (PdCl₂ vs. Pd(OAc)₂) with varying ligand ratios.

Use TLC or HPLC to monitor reaction progress and purity .

Q. How can biological activity (e.g., anticancer) be evaluated methodologically?

Methodological Answer:

  • In Vitro Assays :
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
    • Enzyme Inhibition : Measure inhibition of kinases or polymerases (e.g., HIV reverse transcriptase) via fluorescence-based assays .
  • Mechanistic Studies :
    • Molecular Docking : Simulate interactions with target proteins (e.g., DNA topoisomerase II) using PyMOL or AutoDock .
    • Apoptosis Assays : Flow cytometry to detect caspase-3 activation in treated cells .

Q. How to resolve contradictions in data from divergent synthesis approaches?

Methodological Answer:

  • Comparative Analysis :
    • Compare NMR spectra of products from different routes to identify impurities (e.g., residual solvents or byproducts) .
    • Validate crystallinity via PXRD; discrepancies in melting points may indicate polymorphic forms .
  • Reproducibility Checks :
    • Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) .
    • Use standardized characterization protocols (e.g., identical NMR acquisition parameters) .

Case Study :
A 20% yield difference in cyclization steps was traced to moisture sensitivity of intermediates, resolved by using dry DMF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.